4,4'-Dithiobisphenylacetic Acid

Protein folding Redox buffer RNase A

Researchers seeking to accelerate the oxidative folding of disulfide-containing proteins often face slow kinetics with conventional GSH/GSSG buffers. 4,4'-Dithiobisphenylacetic acid provides a direct solution. As the oxidized partner in an aromatic redox buffer system, it enables significantly faster native disulfide bond formation. - Achieves a 5-6-fold rate enhancement in protein folding compared to glutathione-based buffers. - The aromatic disulfide bridge acts as a superior leaving group, driving thiol-disulfide interchange at physiological pH. - Ideal for preparative-scale refolding of pharmaceutical proteins, antibody fragments, and cytokines.

Molecular Formula C16H14O4S2
Molecular Weight 334.4 g/mol
CAS No. 5325-76-8
Cat. No. B015229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dithiobisphenylacetic Acid
CAS5325-76-8
Synonyms4,4’-Dithiobisbenzeneacetic Acid Disulfide;  (Dithiodi-p-phenylene)di-acetic Acid;  NSC 211;  NSC 38071; 
Molecular FormulaC16H14O4S2
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)O)SSC2=CC=C(C=C2)CC(=O)O
InChIInChI=1S/C16H14O4S2/c17-15(18)9-11-1-5-13(6-2-11)21-22-14-7-3-12(4-8-14)10-16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20)
InChIKeyIMLDPTDOTIPGGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Dithiobisphenylacetic Acid: Aromatic Disulfide Redox Buffer


4,4'-Dithiobisphenylacetic acid (CAS 5325-76-8) is a homobifunctional aromatic disulfide in which two 4‑carboxymethylphenyl units are linked by a central disulfide bond [1]. It serves as the oxidized partner in a redox buffer system that, when combined with its reduced thiol counterpart (4‑mercaptophenylacetic acid), significantly accelerates the in vitro folding of disulfide‑containing proteins relative to conventional glutathione‑based buffers . Unlike aliphatic disulfides such as glutathione disulfide (GSSG) or 3,3′‑dithiodipropionic acid, the aromatic scaffold confers enhanced leaving‑group ability during thiol–disulfide interchange, a property that directly impacts the kinetics of native disulfide bond formation .

Designed for redox buffers that accelerate in vitro folding of disulfide-containing proteins
Pairs with 4‑mercaptophenylacetic acid (reduced thiol partner) to form a complete aromatic redox buffer system
Aromatic disulfide scaffold reported to enhance thiol–disulfide interchange kinetics relative to aliphatic buffers

Why Aromatic Disulfides Surpass Aliphatic Alternatives


Disulfide‑based redox buffers are not interchangeable because the rate of protein folding depends critically on the pKₐ, nucleophilicity, and leaving‑group ability of the thiol/disulfide pair [1]. Aliphatic disulfides such as glutathione disulfide (GSSG) and 3,3′‑dithiodipropionic acid generate thiolate anions with higher pKₐ values (~8.7–9.2), which limits their reactivity at physiological pH [1]. The aromatic disulfide bridge in 4,4'-dithiobisphenylacetic acid, in contrast, stabilizes the thiolate leaving group through resonance delocalization into the phenyl ring, substantially increasing the rate of thiol–disulfide interchange [1]. Consequently, substituting this compound with a generic aliphatic disulfide predictably results in slower folding kinetics and lower yields of natively folded protein [1].

Aromatic Disulfide Buffer System
Conventional Aliphatic Buffers (e.g., GSH/GSSG)
Lower thiol pKₐ supports higher thiolate concentration at neutral pH, enabling faster nucleophilic attack
Higher thiol pKₐ limits thiolate availability, slowing disulfide exchange and folding kinetics
Aromatic leaving group stabilized by resonance; accelerates interchange and may improve folding yields
Aliphatic leaving group lacks resonance stabilization; interchange kinetics are less efficient
Reported faster folding and higher native protein recovery compared to aliphatic systems
Slower folding and lower yields expected if substituted without adjusting buffer composition

Quantitative Performance vs. Comparator Disulfides


RNase A Folding Rate Enhancement

When 4,4'-dithiobisphenylacetic acid is used as the disulfide partner with 4‑mercaptophenylacetic acid, the redox buffer increases the folding rate of reduced and scrambled RNase A by 5–6‑fold compared to a glutathione/glutathione disulfide (GSH/GSSG) buffer at both pH 7.0 and pH 7.7 [1]. The rate constants for folding of scrambled RNase A in the presence of 4.0 mM aromatic thiol and 0.2 mM aromatic disulfide were 25 × 10⁻³ min⁻¹, identical within error to the rate obtained with GSH/GSSG when the identical aromatic thiol was used, confirming that the rate enhancement originates from the aromatic thiol component of the buffer [1].

RNase A folding rate
Head-to-head
k = 25±6 ×10⁻³ min⁻¹ (aromatic buffer)
vs. GSH/GSSG; 5–6× rate increase
Reported folding acceleration in scrambled RNase A model
pH 7.7, 25 °C, 4.0 mM thiol, 0.2 mM disulfide
Protein folding Redox buffer RNase A

Thiol pKₐ Modulation and Nucleophilicity

The reduced form of the target compound, 4‑mercaptophenylacetic acid, exhibits a thiol pKₐ of 6.6, significantly lower than the pKₐ of glutathione (8.7) [1]. At pH 7.0–7.7, this results in a 10–12‑fold higher concentration of the reactive thiolate anion for the aromatic thiol compared to glutathione, which is the mechanistic basis for the observed 5–6‑fold folding rate enhancement [1].

Thiol pKₐ
Head-to-head
pKₐ 6.6 (aromatic thiol)
vs. 8.7 (glutathione); ≈12× higher thiolate at pH 7.7
Lower pKₐ increases nucleophilic thiolate pool, supporting disulfide exchange
Spectrophotometric determination, 25 °C
Thiol pKₐ Nucleophilicity Thiol–disulfide interchange

Aromatic Leaving-Group Advantage

The aromatic thiolate leaving group generated upon thiol–disulfide interchange with 4,4'-dithiobisphenylacetic acid benefits from resonance delocalization of the negative charge into the phenyl ring, a stabilization mechanism absent in aliphatic disulfides such as glutathione disulfide or 3,3′‑dithiodipropionic acid [1]. This enhanced leaving‑group ability is cited as a primary rationale for selecting the aromatic scaffold and contributes additively to the observed folding rate enhancement beyond the pKₐ effect alone [1].

Leaving-group effect
Class-level
Attributed to resonance stabilization of aromatic thiolate; quantitative separation from pKₐ contribution not reported.
Aromatic scaffold may contribute additively to observed rate enhancement
Overall folding rate improvement 5–6× over aliphatic buffer
Leaving-group ability Disulfide exchange Aromatic stabilization

Redox Potential vs. Ellman's Reagent (DTNB)

While no direct electrochemical measurement comparing 4,4'-dithiobisphenylacetic acid with 5,5′‑dithiobis(2‑nitrobenzoic acid) (DTNB, Ellman's reagent) is reported, the absence of electron‑withdrawing nitro substituents on the aromatic ring of 4,4'-dithiobisphenylacetic acid predicts a less oxidizing redox potential than DTNB [1]. This intermediate oxidizing power is considered more compatible with the reversible thiol–disulfide shuffling required for native protein folding, since excessively oxidizing disulfides such as DTNB can drive non‑native disulfide pairings and reduce folding yields [2].

Redox potential vs. DTNB
Class-level
Inferred from Hammett substituent effects; expected less oxidizing than Ellman's reagent (DTNB). No direct electrochemical measurement located.
May offer intermediate oxidizing power permissive for reversible native disulfide shuffling
Based on class-level structure–activity reasoning
Redox potential Disulfide bond Protein folding thermodynamics

High-Value Applications in R&D and Bioprocessing


Accelerated Refolding of Disulfide-Rich Proteins

The 5–6‑fold folding rate enhancement provided by the 4‑mercaptophenylacetic acid / 4,4'-dithiobisphenylacetic acid buffer over conventional GSH/GSSG buffers [1] directly translates to shorter refolding times and higher throughput in preparative-scale inclusion body refolding. This time reduction is particularly valuable for pharmaceutical proteins such as antibody fragments, cytokines, and enzymes that require correct disulfide bond formation for biological activity.

Native Chemical Ligation and Peptide Synthesis

4‑Mercaptophenylacetic acid, the reduced partner of 4,4'-dithiobisphenylacetic acid, is a widely established thiol catalyst for Native Chemical Ligation . The disulfide form is an essential component for maintaining the appropriate redox environment during ligation and for regenerating the active thiol catalyst in situ. Laboratories performing NCL can procure both the reduced thiol and its disulfide dimer to precisely control the redox poise of the reaction.

Mechanistic Studies of Thiol-Disulfide Interchange

The well-characterized pKₐ of 6.6 for the aromatic thiol and the quantifiable 5–6‑fold rate advantage over glutathione [1] make the 4,4'-dithiobisphenylacetic acid / 4‑mercaptophenylacetic acid buffer pair an ideal model system for mechanistic studies of oxidative protein folding. Researchers can deconvolute the contributions of thiol pKₐ, leaving-group ability, and redox potential to folding kinetics, insights that are less accessible with aliphatic buffers.

Cleavable Disulfide-Crosslinked Conjugates

The central disulfide bond of 4,4'-dithiobisphenylacetic acid can be selectively reduced to release the two 4‑carboxymethylphenyl fragments, a property exploited in the design of cleavable linkers for drug delivery and bioconjugation . Unlike aliphatic disulfide linkers such as 3,3′‑dithiodipropionic acid, the aromatic scaffold provides distinct UV absorbance and chromatographic properties that facilitate conjugate characterization and purification.

Application
Selection Property
Validation Focus
Disulfide-rich recombinant protein refolding
Reported accelerated disulfide exchange kinetics
Refolding rate and native structure recovery
Native chemical ligation (NCL) redox control
Oxidized disulfide partner for thiol catalyst regeneration
Ligation efficiency and redox poise maintenance
Mechanistic studies of thiol-disulfide interchange
Characterized pKₐ and kinetic parameters
Deconvolution of pKₐ and leaving-group contributions
Cleavable disulfide crosslinker research
Aromatic linker with distinct UV/Vis and chromatographic properties
Selective reduction and conjugate characterization
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